molecular formula C10H12ClNO2 B8366161 2-Butyl-6-chloronicotinic acid

2-Butyl-6-chloronicotinic acid

Cat. No. B8366161
M. Wt: 213.66 g/mol
InChI Key: YGEMIBQFHSEPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673938B2

Procedure details

Ethyl 2-butyl-6-chloronicotinate (395 mg, 1.63 mmol) was stirred in methanol (10 ml) and 2M sodium hydroxide (2 ml, 4 mmol) was added. The solution was stirred at room temperature for 16 hours. The solvent was evaporated and the residue taken up in ice/water (10 ml) and acidified with 2M HCl. The milky solution was extracted with dichloromethane (2×15 ml) and the combined extracts were dried over MgSO4, filtered and evaporated, trituration with isohexane gave 2-butyl-6-chloronicotinic acid (300 mg, 86%) as a white solid.
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[N:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:6]=1[C:7]([O:9]CC)=[O:8])[CH2:2][CH2:3][CH3:4].[OH-].[Na+]>CO>[CH3:2][CH2:1][CH2:5][CH:6]([CH3:12])[CH3:7].[CH2:1]([C:5]1[N:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:6]=1[C:7]([OH:9])=[O:8])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
395 mg
Type
reactant
Smiles
C(CCC)C1=C(C(=O)OCC)C=CC(=N1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The milky solution was extracted with dichloromethane (2×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
C(CCC)C1=C(C(=O)O)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 172.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.